molecular formula C11H21N3O3 B8298536 Methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate

Methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate

Cat. No.: B8298536
M. Wt: 243.30 g/mol
InChI Key: UQCNODWVBYAJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate is a useful research compound. Its molecular formula is C11H21N3O3 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-acetamido-3-(4-methylpiperazin-1-yl)propanoate

InChI

InChI=1S/C11H21N3O3/c1-9(15)12-10(11(16)17-3)8-14-6-4-13(2)5-7-14/h10H,4-8H2,1-3H3,(H,12,15)

InChI Key

UQCNODWVBYAJPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CN1CCN(CC1)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.57 g of methyl 2-acetamidoacrylate in 500 mL of dichloromethane stirred under inert atmosphere, about 6.65 mL of N-methylpiperazine are added, then 0.97 g of iron trichloride are added, and the mixture is stirred at a temperature of about 20° C. for 66 hours. Then, 300 mL of an aqueous solution of sodium sulfate are dropped to the reaction medium while stirring the reaction mixture and the mixture filtered through Celite. After separation of the phase by settling, the organic phase is dried over sodium sulfate, filtered and then concentrated in a vacuum oven under reduced pressure (2 kPa) at a temperature of about 40° C. in order to obtain an orange-colored liquid. The aqueous phase is extracted with 3 times 150 mL of dichloromethane and all of the organic extracts are collected, dried over sodium sulfate, then concentrated under reduced pressure (2 kPa) at a temperature of about 20° C. in order to obtain an yellow oil. Both of the organic extracts as described above are combined and purified by chromatography under argon pressure (50 kPa), on a column of silica gel (particle size 40-63 μm; diameter 5 cm; height 25 cm), eluting with successive mixtures of 20% dichloromethane/methanol/aqueous ammonia (99/1/0, 97/3/0, 90/10/0.25, 80/20/0.25 by volume). The fractions containing the expected product are combined and concentrated under reduced pressure (2 kPa) at a temperature of about 30° C. About 3.3 g of methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate are obtained in the form of a yellow liquid. [Infrared spectrum CCl4 3437; 3318; 2941; 2798; 1749; 1685; 1499; 1458; 1374; 1286; 1204; 1168 and 1014 cm−1]
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
catalyst
Reaction Step Three

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